molecular formula C11H15N3O2 B13852830 3-Amino-5-cyclohexylpyrazine-2-carboxylic acid

3-Amino-5-cyclohexylpyrazine-2-carboxylic acid

Cat. No.: B13852830
M. Wt: 221.26 g/mol
InChI Key: MFQXBXBSFUOYDE-UHFFFAOYSA-N
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Description

3-Amino-5-cyclohexylpyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of an amino group at the 3-position, a cyclohexyl group at the 5-position, and a carboxylic acid group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyclohexylpyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-2-pyrazinecarboxylic acid with cyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-cyclohexylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

3-Amino-5-cyclohexylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclohexylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

  • 3-Aminopyrazine-2-carboxylic acid
  • 3-Amino-5-methylpyrazine-2-carboxylic acid
  • 3-Amino-5-phenylpyrazine-2-carboxylic acid

Comparison: 3-Amino-5-cyclohexylpyrazine-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 3-Aminopyrazine-2-carboxylic acid, which lacks the cyclohexyl group and therefore has different reactivity and applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-amino-5-cyclohexylpyrazine-2-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c12-10-9(11(15)16)13-6-8(14-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,14)(H,15,16)

InChI Key

MFQXBXBSFUOYDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(C(=N2)N)C(=O)O

Origin of Product

United States

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